molecular formula C15H18ClN3O B6595344 Cetoxime hydrochloride CAS No. 22204-29-1

Cetoxime hydrochloride

Cat. No. B6595344
CAS RN: 22204-29-1
M. Wt: 291.77 g/mol
InChI Key: BRUFGFZVVHTACX-UHFFFAOYSA-N
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Description

Cetoxime is an aromatic amine that was patented by Boots Pure Drug Co. as an antihistaminic drug . It is also known as Cefixime, an antibiotic that may be used to treat many different types of infections caused by bacteria . Cefixime stops bacteria from forming a cell wall, which bacteria need to survive. This decreases the number of bacteria in your body, which helps your body fight the infection .


Molecular Structure Analysis

The molecular formula of Cetoxime is C15H17N3O . Its average mass is 255.315 Da and its monoisotopic mass is 255.137161 Da . More detailed structural analysis would require advanced tools and techniques.

Scientific Research Applications

Liposome-Based Drug Delivery Systems

Cetoxime hydrochloride, particularly in combination with other drugs like celecoxib, has been explored for its potential in enhancing the efficacy of cancer treatments. Research by Ahmed et al. (2020) demonstrated that liposome incorporating celecoxib and doxorubicin hydrochloride showed strong cytotoxicity against certain tumor cells, suggesting its potential for enhanced therapeutic efficacy in cancer treatment.

Ecotoxicological Evaluation

Cetoxime hydrochloride has also been studied in the context of ecotoxicology. Repetto et al. (2001) conducted a study to evaluate the effects of various substances, including cetoxime hydrochloride, on different ecotoxicological model systems. This research contributes to understanding the environmental impact of cetoxime hydrochloride.

Drug Delivery to the Brain

Intranasal administration of cetoxime hydrochloride has been researched as a method to deliver drugs to the brain. A study by Manda et al. (2011) investigated the feasibility of delivering cefotaxime to the brain via this route, offering insights into noninvasive delivery methods for antibacterial agents.

Nanotechnology in Drug Delivery

The integration of nanotechnology in drug delivery systems involving cetoxime hydrochloride has been a focus of research. Mahmood et al. (2014) developed raloxifene hydrochloride-loaded transfersomes for transdermal delivery, aiming to overcome the poor bioavailability issue with the drug. This highlights the role of nanotechnology in enhancing drug delivery efficiency.

Mechanism of Action

Cefixime, like other cephalosporins, inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This inhibition impairs cell wall homeostasis, leading to loss of cell integrity and ultimately bacterial cell death .

Safety and Hazards

While specific safety data for Cetoxime hydrochloride is not available, it’s important to note that similar compounds, such as Hydrochloric acid, have detailed safety data sheets available . These sheets provide information on hazards, precautions, first-aid measures, and disposal methods .

properties

IUPAC Name

2-(N-benzylanilino)-N'-hydroxyethanimidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O.ClH/c16-15(17-19)12-18(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13;/h1-10,19H,11-12H2,(H2,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUFGFZVVHTACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=NO)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(C/C(=N/O)/N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043255
Record name Cetoxime hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetoxime hydrochloride

CAS RN

22204-29-1
Record name Cetoxime hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetoxime hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETOXIME HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQK64LNS4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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